Kanshone A
Overview
Description
Kanshone A is a complex organic compound with a unique structure. This compound is characterized by its tetrahydronaphthalene core, which is substituted with a hydroxypropan-2-yl group and two methyl groups. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kanshone A typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the tetrahydronaphthalene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the hydroxypropan-2-yl group: This step may involve the use of protecting groups to ensure selective functionalization.
Chiral resolution: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Kanshone A can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can be substituted with other functional groups through reactions like halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Halogenation using NBS (N-Bromosuccinimide) or nitration using HNO3/H2SO4.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Kanshone A has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which Kanshone A exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins that recognize its specific stereochemistry.
Comparison with Similar Compounds
Similar Compounds
Kanshone A: shares similarities with other tetrahydronaphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4R,4aR,5R)-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-6-5-7-11-12(16)8-9-13(14(2,3)17)15(10,11)4/h7-10,13,17H,5-6H2,1-4H3/t10-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWGHXLDCLRSF-DGFSRKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C=CC2=O)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1([C@@H](C=CC2=O)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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